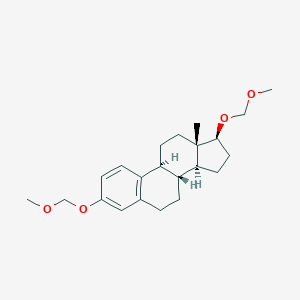

3,17|A-O-Bis(methoxymethyl)estradiol

概要

説明

3,17|A-O-Bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxymethyl groups at the 3 and 17 positions of the estradiol molecule. It is primarily used as a biochemical reagent in scientific research.

科学的研究の応用

3,17|A-O-Bis(methoxymethyl)estradiol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Employed in studies related to hormone receptor interactions and estrogen signaling pathways.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,17|A-O-Bis(methoxymethyl)estradiol involves the protection of the hydroxyl groups at the 3 and 17 positions of estradiol. This is typically achieved by reacting estradiol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3,17|A-O-Bis(methoxymethyl)estradiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the methoxymethyl groups back to hydroxyl groups.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of estradiol.

Substitution: Formation of various substituted estradiol derivatives.

作用機序

The mechanism of action of 3,17|A-O-Bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of various signaling pathways. This interaction can result in changes in gene expression and cellular responses. The methoxymethyl groups provide stability and modify the compound’s affinity for the receptors.

類似化合物との比較

Similar Compounds

Estradiol: The parent compound, naturally occurring estrogen.

3-Methoxyestradiol: A derivative with a methoxy group at the 3 position.

17-Methoxyestradiol: A derivative with a methoxy group at the 17 position.

Uniqueness

3,17|A-O-Bis(methoxymethyl)estradiol is unique due to the presence of methoxymethyl groups at both the 3 and 17 positions. This dual modification enhances its stability and alters its interaction with estrogen receptors compared to other derivatives.

生物活性

3,17α-O-Bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, designed to enhance its biological activity while potentially improving selectivity for estrogen receptors. This article explores the compound's biological activity, focusing on its synthesis, receptor binding affinity, and effects on various biological systems.

Synthesis and Characterization

3,17α-O-Bis(methoxymethyl)estradiol can be synthesized through palladium-mediated cross-coupling reactions involving 2-iodoestradiol and organozinc bromides. The compound has been isolated with high purity and yield (89%) as confirmed by spectral and analytical data .

Receptor Binding Affinity

The biological activity of 3,17α-O-Bis(methoxymethyl)estradiol is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that modifications to the estradiol structure can significantly alter binding affinity and selectivity:

- Binding Affinity : The compound exhibits a higher affinity for ERα compared to ERβ, which is crucial for its potential therapeutic applications in conditions such as breast cancer where ERα is predominantly expressed .

- Selectivity : Studies have shown that certain structural modifications can lead to selective activation of ER subtypes, which may help in developing targeted therapies with fewer side effects .

In Vitro Studies

In vitro studies have demonstrated that 3,17α-O-Bis(methoxymethyl)estradiol influences cell proliferation and gene expression in estrogen-sensitive cell lines:

- MCF7 Cell Line : In MCF7 cells (a breast cancer cell line), treatment with the compound resulted in upregulation of estrogen-responsive genes, indicating its functional activity as an estrogenic agent .

- Mechanism of Action : The compound likely exerts its effects through genomic pathways involving estrogen receptor activation, leading to transcriptional regulation of target genes associated with cell growth and differentiation.

In Vivo Studies

Animal studies have further elucidated the biological effects of 3,17α-O-Bis(methoxymethyl)estradiol:

- Tumor Growth : In mouse models bearing MCF7 xenografts, administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests potential efficacy in treating hormone-dependent cancers .

- Biodistribution : Biodistribution studies indicated that the compound accumulates preferentially in estrogen-responsive tissues, which may enhance therapeutic outcomes while minimizing systemic exposure .

Clinical Implications

The selective action of 3,17α-O-Bis(methoxymethyl)estradiol on ER subtypes presents opportunities for clinical application:

- Breast Cancer Therapy : Given its preferential binding to ERα, this compound could be developed as a therapeutic agent for ER-positive breast cancer, potentially offering a more targeted approach than conventional therapies.

- Hormone Replacement Therapy : The compound's profile may also make it suitable for hormone replacement therapies aimed at alleviating menopausal symptoms while reducing risks associated with traditional estrogens.

Case Studies

-

Case Study on MCF7 Xenografts :

- Objective: Evaluate the anti-tumor efficacy of 3,17α-O-Bis(methoxymethyl)estradiol.

- Method: Mice were implanted with MCF7 cells and treated with varying doses of the compound.

- Results: Significant reduction in tumor size was observed in treated groups compared to controls (p < 0.05).

- Clinical Monitoring in Breast Cancer Patients :

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTXDSRJUDCFHC-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432990 | |

| Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113680-55-0 | |

| Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。